1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone is an organic compound with a complex structure that includes bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-bromo-6-fluoro-3-methylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The general reaction scheme is as follows:
2-bromo-6-fluoro-3-methylbenzene+trifluoroacetyl chlorideAlCl3this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Nucleophilic substitution: Products such as 1-(2-azido-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone.
Reduction: 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol.
Oxidation: 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroacetic acid.
Scientific Research Applications
1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Chemical Biology: It can be employed in the design of probes for studying biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone
- 1-(2-Bromo-6-fluoro-3-methylphenyl)-2-fluoroethanone
- 2-Bromo-6-fluoro-3-methylphenylboronic acid
Uniqueness: 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics.
Biological Activity
1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities. This article explores the biological effects of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H6BrF4O
- Molecular Weight : 303.06 g/mol
- SMILES Notation : Cc1cc(Br)cc(c1F)C(=O)C(F)(F)F
This compound features a trifluoroethanone moiety that contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : Investigations into its cytotoxicity have revealed potential applications in cancer therapy.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Cell Proliferation : It has been shown to interfere with cell cycle progression in cancer cell lines.
- Modulation of Signaling Pathways : Potential interactions with signaling pathways related to inflammation and apoptosis are being explored.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxicity | Induction of apoptosis in cancer cell lines | |
Enzyme Inhibition | Inhibition of key metabolic enzymes |
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for antibiotic development.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting a dose-dependent effect on cell viability.
Case Study 3: Enzyme Inhibition
Research focused on the inhibition of specific enzymes such as cathepsin L showed promising results. The compound inhibited enzyme activity by approximately 70% at a concentration of 10 µM, indicating its potential as an anti-metastatic agent.
Properties
IUPAC Name |
1-(2-bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c1-4-2-3-5(11)6(7(4)10)8(15)9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXOJHHBLDVREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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